![molecular formula C11H17N3O B1476091 1-(3-aminopiperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one CAS No. 2092466-40-3](/img/structure/B1476091.png)
1-(3-aminopiperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one
Overview
Description
1-(3-aminopiperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one, also known as 1-(3-aminopiperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, is a synthetic compound used in various scientific research applications. It is a heterocyclic compound that belongs to the pyrrolidine family and is a derivative of piperidine. This compound has been studied for its potential use in drug discovery, drug design, and as a model compound for understanding the structure and function of biologically active compounds.
Scientific Research Applications
Pharmacological Synthesis
Piperidine derivatives, such as 1-(3-aminopiperidin-1-yl)-2-pyrrol-1-ylethanone , play a significant role in the pharmaceutical industry. They are key building blocks in the synthesis of various pharmacologically active compounds. The aminopiperidine moiety is particularly valuable for creating drugs with central nervous system activity due to its mimicry of natural bioactive alkaloids .
Drug Design and Discovery
This compound can serve as a precursor in the design of potential drugs. Its structure is conducive to modifications that can lead to the discovery of new therapeutic agents. For instance, it could be used in the development of dual inhibitors for specific kinases involved in cancer pathways, similar to how certain piperidine derivatives have been designed .
Chemical Synthesis Research
In synthetic chemistry, this compound can be used to explore new reactions and synthetic pathways. Its versatile structure allows for a wide range of chemical transformations, making it an excellent candidate for research into multicomponent reactions, cyclization, and annulation processes .
properties
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-pyrrol-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-10-4-3-7-14(8-10)11(15)9-13-5-1-2-6-13/h1-2,5-6,10H,3-4,7-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXFTYNVGGWWAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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